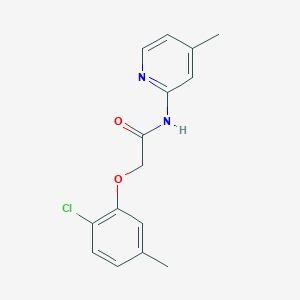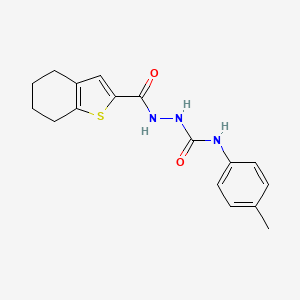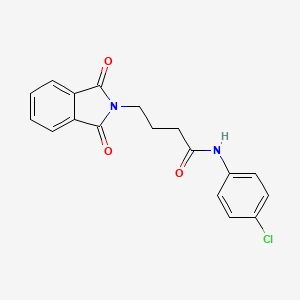![molecular formula C17H17N7 B4812458 4-[[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]methyl]pyridine](/img/structure/B4812458.png)
4-[[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]methyl]pyridine
Descripción general
Descripción
4-[[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]methyl]pyridine is a complex organic compound characterized by its unique structure, which includes multiple pyrazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]methyl]pyridine typically involves the reaction of aryl-substituted pyrazoles with appropriate reagents under controlled conditions. One common method involves the reaction of 4-methyl-1-phenyl-1H-pyrazole with potassium tetrachloroplatinate(II) under reflux conditions in a 2-ethoxyethanol-water mixture .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-[[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]methyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
4-[[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]methyl]pyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 4-[[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]methyl]pyridine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that exhibit unique photophysical and photochemical properties . These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
- 3,5-bis(1-methylpyrazol-4-yl)-1H-pyrazole
- 2,4,6-tris(4-methylpyrazol-1-yl)-1,3,5-triazine
- 1-methylpyrazole-4-boronic acid pinacol ester
Uniqueness: 4-[[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]methyl]pyridine stands out due to its multiple pyrazole rings and the ability to form stable complexes with various metal ions. This unique structure imparts distinct photophysical properties, making it valuable in applications such as OLEDs and photovoltaic devices .
Propiedades
IUPAC Name |
4-[[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]methyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7/c1-22-11-14(8-19-22)16-7-17(15-9-20-23(2)12-15)24(21-16)10-13-3-5-18-6-4-13/h3-9,11-12H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGPKXLLNCWNNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=NN2CC3=CC=NC=C3)C4=CN(N=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl {2-[(N,N-dimethylglycyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B4812380.png)
![5-(3-METHOXYPHENYL)-N~3~-METHYL-N~3~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4812391.png)

![2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-3-phenyl-4(3H)-quinazolinone](/img/structure/B4812398.png)
![2-(2-CHLORO-5-METHYLPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE](/img/structure/B4812399.png)
![2-[(4-chlorophenyl)imino]-5-(4-hydroxy-3-methoxy-2-nitrobenzylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B4812405.png)
![2-(4-chlorophenyl)-4-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4812412.png)

![N-CYCLOPENTYL-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4812425.png)
![4-[5-[(4-methyl-1-piperidinyl)sulfonyl]-2-(methylthio)benzoyl]morpholine](/img/structure/B4812435.png)
![2-{[4-benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B4812444.png)

![Ethyl 3-[(furan-2-ylcarbonyl)amino]-4-methylbenzoate](/img/structure/B4812453.png)
![isopropyl 2-({[2-(3,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4812457.png)
